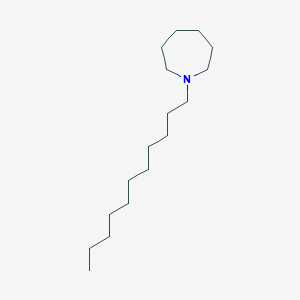

1-Undecylazepane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79089-51-3 |

|---|---|

Molecular Formula |

C17H35N |

Molecular Weight |

253.5 g/mol |

IUPAC Name |

1-undecylazepane |

InChI |

InChI=1S/C17H35N/c1-2-3-4-5-6-7-8-9-12-15-18-16-13-10-11-14-17-18/h2-17H2,1H3 |

InChI Key |

VRGGECKZLKBKEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCN1CCCCCC1 |

Origin of Product |

United States |

Structural Characterization and Advanced Analytical Techniques for Azepane Compounds

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular architecture of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. kisacademics.comucalgary.ca By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the precise structure of 1-Undecylazepane can be determined. libretexts.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the undecyl chain will appear in the upfield region, typically between 0.8 and 1.7 ppm. The terminal methyl group (CH₃) of the undecyl chain would likely present as a triplet around 0.8-0.9 ppm. The methylene (B1212753) groups (CH₂) of the long alkyl chain will produce a series of overlapping multiplets. The protons on the azepane ring will be deshielded due to the adjacent nitrogen atom, with the N-CH₂ protons appearing as multiplets in the range of 2.3-2.8 ppm. The remaining methylene protons of the azepane ring would be expected to resonate at approximately 1.5-1.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. neu.edu.tr For this compound, distinct signals for each carbon atom of the undecyl chain and the azepane ring are expected. The carbons of the undecyl chain will resonate in the upfield region (around 14-32 ppm). The carbons of the azepane ring will be influenced by the nitrogen atom, with the N-CH₂ carbons appearing more downfield (typically in the 45-60 ppm range) compared to the other ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azepane-CH₂ (adjacent to N) | 2.3 - 2.8 (multiplet) | 45 - 60 |

| Azepane-CH₂ | 1.5 - 1.8 (multiplet) | 25 - 35 |

| Undecyl-CH₂ (adjacent to N) | 2.3 - 2.8 (multiplet) | 50 - 60 |

| Undecyl-CH₂ | 1.2 - 1.7 (multiplet) | 22 - 32 |

| Undecyl-CH₃ | 0.8 - 0.9 (triplet) | ~14 |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. libretexts.orgusp.br In the analysis of this compound, electron ionization (EI) or softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) can be employed. miamioh.eduwiley-vch.de

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for N-alkyl amines include alpha-cleavage, leading to the loss of an alkyl radical and the formation of a stable iminium ion. For this compound, a prominent fragment would be expected from the cleavage of the undecyl chain, resulting in a fragment corresponding to the azepane ring with a methylene group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. savemyexams.comwikipedia.orgunivie.ac.at The IR spectrum of this compound would be characterized by specific absorption bands.

The most prominent peaks would be the C-H stretching vibrations of the alkyl groups (azepane and undecyl chain) in the region of 2850-2960 cm⁻¹. wpmucdn.comspectroscopyonline.com The absence of a significant N-H stretching band (around 3300-3500 cm⁻¹) would confirm the tertiary nature of the amine. C-N stretching vibrations are typically observed in the 1000-1250 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C-H | Bending | 1375 - 1465 |

| C-N | Stretching | 1000 - 1250 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. jasco-global.com For a non-chromophoric compound like this compound, a reversed-phase HPLC method would be suitable, likely employing a C18 column. ijpsonline.combioline.org.br

Detection can be achieved using a universal detector such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), as UV detection would be challenging due to the lack of a strong chromophore. researchgate.netresearchgate.net The retention time of this compound would be influenced by the mobile phase composition, with a higher proportion of organic solvent leading to a shorter retention time. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram.

Advanced Structural Analysis

While NMR, MS, and IR spectroscopy provide a comprehensive structural picture, advanced techniques can offer further insights. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the this compound molecule. These advanced methods are particularly useful for complex molecules where spectral overlap in 1D spectra can make unambiguous assignments difficult.

X-ray Crystallography for Molecular Geometry and Stereochemistry

X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds. acs.orgpsu.edunih.gov This method provides precise information regarding bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and stereochemistry of a molecule. For azepane compounds, which feature a flexible seven-membered ring, X-ray crystallography is particularly crucial for elucidating the preferred conformations in the solid state and confirming the stereochemical outcomes of synthetic processes. whiterose.ac.uknih.gov

The seven-membered azepane ring is known for its conformational flexibility, with several non-planar conformations being energetically accessible. Crystallographic studies have shown that substituted azepane derivatives often adopt twist-boat or chair-like conformations in the solid state, as these arrangements tend to minimize steric and torsional strain. nih.gov For instance, the stereochemistry of heavily hydroxylated azepane iminosugars has been unequivocally established through X-ray analysis, confirming the syn-stereoselectivity of the synthetic route. nih.gov In another study, the absolute configuration of a chiral 4,5,6-substituted N-Boc azepane derivative was determined by X-ray crystallography, which was crucial for understanding the stereochemical course of the synthetic reaction.

The process of obtaining a crystal structure involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. acs.orgpsu.edu The data from the diffraction experiment allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined. The refinement of this model leads to a precise structural determination.

Key crystallographic parameters that are determined from such an analysis include the crystal system, space group, and unit cell dimensions, as well as the atomic coordinates for each atom in the molecule. An example of the type of crystallographic data obtained for an azepane derivative is shown in the table below, based on findings for a substituted N-Boc-2-phenylbenzazepine.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.1861(4) Å, α = 90° |

| b = 12.9276(7) Å, β = 94.003(2)° | |

| c = 17.0022(9) Å, γ = 90° | |

| Volume | 1572.5(2) ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.298 Mg/m³ |

| This table is illustrative and based on data for a related azepane compound, as specific data for this compound is not available. |

Furthermore, X-ray crystallography has been instrumental in confirming the structure and stereochemistry of diastereomerically pure azepane derivatives prepared via piperidine (B6355638) ring expansion. The analysis confirmed the relative configurations of the substituents on the azepane ring, which would be challenging to assign definitively by spectroscopic methods alone. Similarly, the structures of complex azepane derivatives developed as protein kinase inhibitors have been elucidated through co-crystallization with their target proteins, providing critical information for structure-based drug design.

Computational and in Silico Investigations of 1 Undecylazepane and Analogs

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or nucleic acid. jscimedcentral.com This method simulates the binding process, allowing researchers to understand the interaction at a molecular level and predict the strength of the binding affinity. jscimedcentral.comijpsonline.com The primary goal is to identify the most stable ligand-receptor complex by calculating the system's free energy. jscimedcentral.com For compounds like 1-Undecylazepane, docking studies can elucidate how the flexible undecyl chain and the azepane ring might fit into a protein's binding pocket, a crucial first step in lead optimization. jscimedcentral.comvulcanchem.com

Once a docking simulation generates a potential binding pose, a detailed analysis of the interactions between the ligand and the protein is performed. researchgate.net These interactions are critical for the stability of the complex and are the basis of molecular recognition. For a molecule like this compound, the analysis would focus on several key types of interactions:

Hydrophobic Interactions: The long, nonpolar undecyl (C11) alkyl chain is expected to form significant hydrophobic interactions with nonpolar amino acid residues within a binding pocket. This is often a primary driver for the binding of long-chain alkyl compounds.

Hydrogen Bonds: While the tertiary amine of this compound is not a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor, potentially interacting with donor residues in the protein such as tyrosine, serine, or threonine. researchgate.net

Steric Complementarity: The analysis also assesses how well the three-dimensional shape of the ligand fits the binding site. The chair-like conformation of the azepane ring is believed to minimize steric hindrance with target proteins. vulcanchem.com

Visualization tools like PyMOL are often used to display these interactions, showing the ligand in the context of the protein's binding site and highlighting the specific residues involved. researchgate.net

A key output of molecular docking is the scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol) between the ligand and the protein. pnrjournal.comnih.gov A lower binding energy generally indicates a more stable and favorable interaction. By screening this compound against various protein targets computationally, researchers can prioritize which targets are most likely to bind the compound with high affinity. jscimedcentral.com

While direct targets for this compound are not established, studies on analogous azepane and azole derivatives suggest potential target classes. For instance, various azepane derivatives have been investigated for antimicrobial and anticancer activities through docking simulations. researchgate.net Azole compounds have been docked against fungal lanosterol (B1674476) 14α-demethylase (CYP51) and bacterial cell division protein FtsZ, revealing them as promising antimicrobial targets. mdpi.com Other studies have explored azepine-based compounds as inhibitors of proteins in the Hedgehog signaling pathway, which is relevant to cancer. researchgate.net These findings suggest that this compound could be virtually screened against similar targets to predict its potential biological activities.

Table 1: Representative Data from a Hypothetical Molecular Docking Study of this compound This table illustrates the type of data generated from molecular docking simulations, based on potential targets identified from studies on analogous compounds. researchgate.netmdpi.com

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Potential Key Interacting Residues | Predicted Interaction Type |

| Fungal Lanosterol 14α-demethylase (CYP51) | 5V5Z | -9.8 | TYR132, PHE234, MET508 | Hydrophobic, Pi-Alkyl |

| Bacterial Cell Division Protein (FtsZ) | 1W5F | -8.5 | VAL208, LEU272, ALA356 | Hydrophobic, van der Waals |

| Smoothened Receptor (SMO) | 4JKV | -10.2 | LEU221, VAL323, TYR394 | Hydrophobic, Pi-Alkyl |

| Outer Membrane Protein A (OMPA) | 1QJP | -7.9 | ILE56, PHE121, TRP143 | Hydrophobic, van der Waals |

Ligand-Protein Interaction Analysis

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. longdom.orgajrconline.org The fundamental principle is that the activity of a molecule is a direct function of its chemical structure. ajrconline.org Three-dimensional QSAR (3D-QSAR) extends this concept by considering the 3D properties of molecules, such as their shape and electrostatic fields. neovarsity.org These models are highly valuable in drug design for predicting the activity of novel compounds and for guiding the optimization of lead molecules. neovarsity.orgmdpi.com

For a series of analogs of this compound (e.g., by varying the length of the alkyl chain or substituting the azepane ring), a 3D-QSAR study could be performed to understand which structural features are crucial for a specific biological activity.

CoMFA is a widely used 3D-QSAR technique that relates the biological activity of a set of molecules to their 3D steric and electrostatic properties. slideshare.netslideshare.net The process involves aligning the molecules in a common orientation and then placing them in a 3D grid. frontiersin.org At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom are calculated. frontiersin.org These energy values serve as descriptors, which are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). nih.gov

The results of a CoMFA study are often visualized as 3D contour maps, which show regions where modifications to the molecular structure would likely increase or decrease activity. neovarsity.org

Steric Maps: Green contours typically indicate regions where adding a bulky group would enhance activity, while yellow contours show where bulk is detrimental.

Electrostatic Maps: Blue contours often highlight areas where a positive charge is favorable, while red contours indicate where a negative charge is preferred.

CoMSIA is another 3D-QSAR method that is similar to CoMFA but uses a different approach to calculate molecular fields. In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.netjmaterenvironsci.com It uses a Gaussian function to calculate the similarity indices at each grid point, which results in smoother contour maps that can be easier to interpret. imist.ma The inclusion of additional descriptors often provides a more comprehensive understanding of the structure-activity relationship. imist.ma

For both CoMFA and CoMSIA, the predictive power of the resulting model is rigorously validated using statistical metrics. mdpi.com A robust model for a series of this compound analogs would allow researchers to design new derivatives with potentially higher potency. nih.gov

Table 2: Typical Statistical Validation Parameters for 3D-QSAR Models This table shows common statistical results from CoMFA and CoMSIA studies on analogous compound series, demonstrating model validation. mdpi.commdpi.comnih.gov

| Parameter | Symbol | Description | Typical Value for a Robust Model |

| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model. | > 0.5 |

| Non-cross-validated Correlation Coefficient | r² | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Standard Error of Estimate | SEE | Measures the standard deviation of the residuals. | Lower is better |

| F-statistic | F | Represents the statistical significance of the model. | Higher is better |

| Predictive Correlation Coefficient | r²_pred | Measures the predictive power on an external test set. | > 0.6 |

Comparative Molecular Fields Analysis (CoMFA)

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations apply the principles of quantum mechanics to study the behavior and properties of molecules. taylor.edu These methods, which are based on solving the Schrödinger equation, can provide highly accurate information about a molecule's electronic structure, geometry, and energy. pennylane.ai Unlike molecular mechanics methods used in docking and CoMFA/CoMSIA, quantum methods explicitly model the electrons in a system. wikipedia.org

For this compound, quantum chemical calculations could be used to determine a range of fundamental properties:

Geometry Optimization: To find the most stable 3D conformation of the molecule by minimizing its energy. mdpi.com

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and its ability to participate in chemical reactions. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com

Electrostatic Potential (ESP) Mapping: This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for understanding intermolecular interactions. researchgate.net

Calculation of Molecular Descriptors: Quantum mechanics can be used to calculate precise values for descriptors like dipole moment, polarizability, and atomic charges, which can then be used in QSAR studies.

Commonly used quantum chemical methods include Density Functional Theory (DFT) and Hartree-Fock (HF) theory. taylor.eduuni-mainz.de DFT, in particular, offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound. mdpi.com

Density Functional Theory (DFT) Studies on Molecular Conformation and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, conformation, and reactivity of molecular systems, including N-substituted azepanes like this compound. acs.orgscirp.org While specific DFT studies focusing exclusively on this compound are not extensively documented in the literature, a wealth of information can be derived from computational analyses of the parent azepane ring and its analogs. These studies provide a foundational understanding of the molecule's behavior. nih.govnih.gov

The azepane ring, a seven-membered saturated heterocycle, is characterized by significant conformational flexibility. Theoretical calculations have shown that, like its carbocyclic parent cycloheptane, azepane can adopt several low-energy conformations, with the twist-chair form generally being the most stable. acs.org The introduction of the long, non-polar undecyl chain at the nitrogen atom introduces further complexity. The ten rotatable bonds of the undecyl group result in a vast conformational landscape. nih.gov DFT calculations help in identifying low-energy conformers by optimizing the geometry of the molecule, considering the steric and electronic effects of the bulky alkyl substituent on the azepane ring's geometry. nih.govarxiv.org The undecyl chain influences the puckering of the seven-membered ring and the orientation of the nitrogen lone pair.

DFT is also employed to calculate global reactivity descriptors, which predict the chemical behavior of the molecule. acs.orgresearchgate.net These descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—include chemical potential, hardness, and electrophilicity. For this compound, the nitrogen atom's lone pair significantly contributes to the HOMO, making it a primary site for electrophilic attack and oxidation. The electron-donating nature of the undecyl group further increases the electron density on the nitrogen, influencing its basicity and nucleophilicity compared to the unsubstituted azepane.

| Descriptor | Definition | Predicted Influence on this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | High, localized on the nitrogen lone pair; indicates susceptibility to oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | High; indicates low propensity to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Large gap suggests high kinetic stability and low chemical reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value correlates with lower reactivity. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Low value suggests the molecule behaves as a nucleophile. |

In Silico Metabolism Prediction and Biotransformation Pathway Analysis

Computational Prediction of Metabolic Transformations

In silico metabolism prediction has become an indispensable part of modern chemical research, allowing for the early identification of potential metabolites and metabolic pathways. cambridgemedchemconsulting.comnih.gov Various computational tools, employing rule-based systems, machine learning models, or quantum mechanical calculations, are used to predict the metabolic fate of xenobiotics. frontiersin.orgnih.gov For this compound, these tools predict that metabolism will be primarily mediated by Cytochrome P450 (CYP450) enzymes. nih.gov

The predictions for this compound highlight several potential sites of metabolism (SOMs). The two major regions susceptible to metabolic transformation are the long undecyl chain and the azepane ring itself.

Alkyl Chain Oxidation: The lipophilic undecyl chain is a prime target for oxidation. Computational models predict hydroxylation at the terminal (ω) and sub-terminal (ω-1) positions to be highly probable reactions. chemrxiv.org This is a common metabolic pathway for long-chain alkanes, aiming to increase the polarity of the molecule to facilitate excretion. Further oxidation of the resulting alcohol can lead to the formation of aldehydes, ketones, and carboxylic acids.

Azepane Ring Oxidation: The carbon atoms alpha to the nitrogen in the azepane ring are activated and susceptible to hydroxylation. This can lead to the formation of a carbinolamine intermediate, which is often unstable and can undergo ring opening or further oxidation to a lactam (azepan-2-one).

N-Dealkylation: Cleavage of the bond between the nitrogen and the undecyl chain is another predicted pathway. This N-dealkylation reaction would yield azepane and undecanal (B90771) (after oxidation of the initial carbinolamine intermediate). pnas.org

Software like MetaSite, SMARTCyp, or BioTransformer can be used to rank these potential metabolic sites based on factors like atom accessibility and the chemical reactivity of C-H bonds. cambridgemedchemconsulting.comptchm.plmdpi.com These predictions provide a hypothetical map of the biotransformation of this compound, guiding analytical studies for metabolite identification.

| Metabolic Reaction | Site of Metabolism (SOM) | Predicted Product Type | Enzyme Family |

|---|---|---|---|

| ω-Hydroxylation | Terminal methyl group of undecyl chain | Primary Alcohol | CYP450 |

| (ω-1)-Hydroxylation | Sub-terminal methylene (B1212753) group of undecyl chain | Secondary Alcohol | CYP450 |

| α-Carbon Hydroxylation | C2 or C7 of the azepane ring | Carbinolamine, leading to Lactam | CYP450 |

| N-Dealkylation | C-N bond between azepane and undecyl group | Azepane and Undecanal | CYP450 |

| N-Oxidation | Nitrogen atom of the azepane ring | N-oxide | FMO / CYP450 |

Enzyme-Substrate Interactions in Biotransformation Processes

Understanding the interactions between a substrate like this compound and the active site of a metabolizing enzyme is key to rationalizing its biotransformation. libretexts.orgwikipedia.org Molecular docking is a computational technique widely used to simulate the binding of a ligand to the active site of a protein, such as a CYP450 enzyme. ajol.infogoogle.com

The active sites of major drug-metabolizing CYP isoforms (e.g., CYP3A4, CYP2D6) are known to be relatively large, hydrophobic, and malleable, allowing them to accommodate a wide range of substrates. For this compound, the long, hydrophobic undecyl chain is expected to play a crucial role in the initial binding and orientation within the enzyme's active site. libretexts.org This "hydrophobic tail" would likely form extensive van der Waals and hydrophobic interactions with non-polar amino acid residues lining the active site pocket. researchgate.net

This anchoring effect serves to position specific parts of the molecule in proximity to the enzyme's catalytic center—the heme iron-oxo species. Docking simulations can predict the most energetically favorable binding poses. Depending on the specific isoform and the resulting conformation, either a C-H bond on the undecyl chain or one on the azepane ring will be presented to the reactive heme center for oxidation. ptchm.pl The binding energy, calculated from these simulations, provides an estimate of the affinity of the substrate for the enzyme. The specific interactions, such as hydrogen bonds (if any), hydrophobic contacts, and electrostatic interactions, determine the stability of the enzyme-substrate complex, which is a prerequisite for catalysis. nih.govnih.gov

| Type of Interaction | Substrate Moiety Involved (this compound) | Enzyme Active Site Residues Involved | Contribution to Binding |

|---|---|---|---|

| Hydrophobic Interactions | Undecyl chain, azepane ring methylene groups | Non-polar residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) | Major driving force for binding and orientation. |

| Van der Waals Forces | Entire molecule | All residues in close contact | Contributes significantly to overall binding affinity. |

| Hydrogen Bonding | Azepane nitrogen (as an acceptor, if a donor is present) | Polar residues (e.g., Serine, Threonine) or backbone carbonyls | Can provide specificity but may be less dominant than hydrophobic forces. |

| Coordination (transient) | Azepane nitrogen | Heme iron | Possible interaction that can influence inhibition potential. |

Mechanistic Studies of Azepane Mediated Biological Interactions

Elucidation of Molecular Mechanisms of Action

The mechanism of action for azepane derivatives often involves direct interaction with protein targets such as enzymes and receptors, leading to modulation of their biological activity.

Studies on Enzyme Inhibition Mechanisms and Kinetics

Specific enzyme inhibition studies for 1-Undecylazepane are not documented in available research. However, the broader class of azepane derivatives has been investigated for inhibitory activity against a range of enzymes. The nature of the substituent on the azepane nitrogen, such as the undecyl group in this compound, is known to be a critical determinant of binding affinity and inhibitory potency. nih.gov

Research on related N-alkylated azepanes and other derivatives has revealed significant inhibitory potential. For instance, certain polyhydroxylated N-alkyl azepanes have been shown to be potent inhibitors of glycosidases, with the length of the alkyl chain being essential for binding affinity. nih.gov One study demonstrated that a polyhydroxy 7-butyl azepane derivative was a potent inhibitor of β-galactosidase with an IC₅₀ value of 3 µM. nih.gov

Other studies have identified azepane derivatives as inhibitors of butyrylcholinesterase (BuChE), tyrosinase, and monoamine transporters. mdpi.comnih.govacs.org In one such study, azepane derivatives showed more potent inhibition of BuChE compared to acetylcholinesterase (AChE), with IC₅₀ values in the submicromolar range for the most active compounds. mdpi.com For example, 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane exhibited a BuChE IC₅₀ of 590 nM. mdpi.com A thioamide-containing azepane derivative, T4FAT, was found to inhibit mushroom tyrosinase in a non-competitive manner. nih.gov

These findings suggest that this compound, with its long N-alkyl chain, could potentially exhibit inhibitory activity against various enzymes, although empirical data are needed for confirmation. The kinetic profile (e.g., competitive, non-competitive) would depend on whether the compound binds to the enzyme's active site or an allosteric site. savemyexams.commicrobenotes.comchemistrytalk.orglabster.com

Table 1: Examples of Enzyme Inhibition by Azepane Derivatives

| Compound Name | Target Enzyme | Inhibition Data (IC₅₀) | Type of Inhibition |

|---|---|---|---|

| 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane | Butyrylcholinesterase (equine serum) | 590 nM mdpi.com | Not specified |

| 1-(6-((5-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one | Acetylcholinesterase (AChE) | 1.06 µM mdpi.com | Not specified |

| 1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one | Butyrylcholinesterase (BuChE) | 0.55 µM mdpi.com | Not specified |

| Polyhydroxy 7-butyl azepane (R-configuration) | β-galactosidase | 3 µM nih.gov | Not specified |

| 5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione (T4FAT) | Tyrosinase (mushroom) | Not specified | Non-competitive nih.gov |

| (R,R)-N-Benzylated Bicyclic Azepane | Norepinephrine (B1679862) Transporter (NET) | 60 nM acs.org | Not specified |

| (R,R)-N-Benzylated Bicyclic Azepane | Dopamine (B1211576) Transporter (DAT) | 230 nM acs.org | Not specified |

Receptor Binding and Activation/Inhibition Mechanisms

There is no specific information detailing the receptor binding profile of this compound. However, the azepane scaffold is a key component in ligands designed for various receptors. Studies on other N-substituted azepane derivatives show significant activity at histamine (B1213489) and serotonin (B10506) receptors.

For example, a series of biphenyloxy-alkyl-azepane derivatives were evaluated for their binding affinity to the human histamine H₃ (hH₃) receptor. nih.govsophion.com The compound 1-(6-(3-phenylphenoxy)hexyl)azepane was identified as a high-affinity ligand with a Kᵢ value of 18 nM. sophion.com Another derivative, 1-(5-(4-phenylphenoxy)pentyl)azepane, acted as an antagonist at the hH₃ receptor with an IC₅₀ of 9 nM in a functional assay. sophion.com

Additionally, azepane derivatives have been synthesized as antagonists for the serotonin 5-HT₂ₐ and 5-HT₂₋ receptors, which are targets for anxiolytic and antidepressant agents. nih.govebi.ac.uk The specific structure of the substituent on the azepane ring is crucial for determining the binding affinity and selectivity for different receptor subtypes. nih.gov These findings highlight the versatility of the azepane scaffold in interacting with G-protein coupled receptors (GPCRs). nih.govnih.gov

Table 2: Examples of Receptor Binding by Azepane Derivatives

| Compound Name | Target Receptor | Binding/Activity Data | Mechanism |

|---|---|---|---|

| 1-(6-(3-phenylphenoxy)hexyl)azepane | Histamine H₃ (human) | Kᵢ = 18 nM sophion.com | Ligand |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | Histamine H₃ (human) | Kᵢ = 34 nM; IC₅₀ = 9 nM sophion.com | Antagonist |

| 1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one | Histamine H₃ (human) | Kᵢ = 30 nM mdpi.com | Ligand |

| 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivative (2a) | Serotonin 5-HT₂ₐ/₂₋ | Not specified | Antagonist nih.gov |

Biotransformation Pathways of Azepane Derivatives

Oxidative Transformations Catalyzed by Drug Metabolizing Enzymes (e.g., P450s, MAOs)

Alicyclic amines, including the azepane structure, are known substrates for Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) monooxygenases and monoamine oxidases (MAOs). nih.govresearchgate.net These enzymes are predominantly located in the liver and are responsible for the oxidative metabolism of a vast number of drugs and foreign compounds. wikipedia.orgnih.govwikipedia.orgacnp.orgcriver.com

For azepane-containing molecules, the electron-rich nitrogen atom and the adjacent α-carbons are primary sites for metabolic attack. nih.govresearchgate.net Common oxidative transformations include:

N-dealkylation: This process would involve the oxidative removal of the undecyl group from the azepane nitrogen, a common pathway for N-alkyl amines.

N-oxidation: The formation of an N-oxide metabolite is another potential pathway.

Ring Hydroxylation: Oxidation can occur at various carbons on the azepane ring, typically leading to the formation of more polar hydroxylated metabolites. nih.govresearchgate.net Analogous azepanes are noted to undergo metabolism by CYP3A4 and CYP2D6. vulcanchem.com

MAOs also catalyze the oxidative deamination of amines. nih.govderangedphysiology.commedscape.com Depending on the substitution pattern, azepane derivatives could potentially be substrates for MAO-A or MAO-B, leading to the formation of aldehydes and other metabolic end products. nih.govnih.gov For instance, N-benzylated bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, indicating an interaction with monoaminergic systems where MAOs are highly active. acs.org

Investigation of Ring Oxidation and Ring Opening Mechanisms

Beyond simple hydroxylation, the oxidative metabolism of the azepane ring can lead to more complex transformations. Ring oxidation can result in the formation of lactam (amide) metabolites, particularly through oxidation at the carbon alpha to the nitrogen.

Furthermore, metabolism can lead to the opening of the azepane ring. nih.govresearchgate.net This process is often initiated by hydroxylation at the α-carbon, forming an unstable carbinolamine intermediate. This intermediate can then undergo spontaneous ring cleavage to yield an amino-aldehyde. researchgate.net Such pathways can sometimes generate electrophilic reactive intermediates, such as iminium ions, which have the potential to covalently bind to cellular macromolecules. nih.govresearchgate.net Understanding these bioactivation pathways is crucial in drug design to mitigate potential metabolic liabilities.

Role of Gut Microbiota in Biotransformation

The human gut is colonized by a vast and complex community of microorganisms that possess a substantial metabolic capacity, often referred to as a "second genome". wikipedia.orgnih.govfrontiersin.orgnih.gov These microbes can perform a wide array of chemical transformations that human enzymes cannot, significantly impacting the metabolism and bioavailability of ingested compounds. plos.org

While no specific studies have investigated the biotransformation of this compound or other azepane derivatives by the gut microbiota, general principles suggest a potential role. Gut microbes can metabolize drugs through various reactions, including hydrolysis, reduction, dealkylation, and dehydroxylation. frontiersin.org Given that this compound would likely be administered orally, it would be exposed to the gut microbiota before absorption. It is conceivable that microbial enzymes could modify the undecyl chain or the azepane ring itself, potentially altering the compound's activity before it enters systemic circulation. However, without specific experimental data, the contribution of the gut microbiota to the metabolism of this compound remains speculative.

Stereochemical Influences on Biological Activity and Metabolism

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a pivotal factor in determining its interaction with biological systems. numberanalytics.com Enzymes and receptors are themselves chiral, meaning they can differentiate between the stereoisomers of a drug molecule. ijpsr.comnih.gov This interaction is often likened to a key fitting into a lock; only a key with the correct spatial orientation (the active stereoisomer) can bind effectively to the receptor and elicit a biological response. ijpsr.com While this compound is achiral, the study of chiral azepane derivatives provides compelling evidence of stereochemistry's profound influence on bioactivity and metabolic fate. acs.orgmdpi.com

Research into various substituted azepane scaffolds demonstrates that enantiomers can possess widely divergent pharmacological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects. ijpsr.comresearchgate.net

A clear example of this principle is seen in studies of a chiral bicyclic N-benzylated azepane designed as an inhibitor of monoamine transporters. Researchers synthesized and separated the enantiomers, designated as (R,R)-1a and (S,S)-1a, and tested their activity. The (R,R)-1a enantiomer was found to be a potent inhibitor of the norepinephrine transporter (NET), whereas its (S,S)-1a counterpart was approximately 26 times less active. acs.org This highlights a significant stereoselectivity in the binding interaction with the transporter protein.

| Compound | Absolute Configuration | NET Inhibition (IC50) | DAT Inhibition (IC50) | SERT Inhibition (IC50) |

|---|---|---|---|---|

| 1a | (R,R) | 60 ± 7 nM | 230 ± 12 nM | 250 ± 32 nM |

| 1a | (S,S) | 1.6 ± 0.1 µM | - | - |

Stereochemistry also dictates the metabolic fate of azepane derivatives. The enzymes responsible for drug metabolism, primarily the cytochrome P450 (CYP) family, are chiral and can process enantiomers at different rates or through different pathways. nih.govnih.gov This can lead to one stereoisomer being cleared from the body more quickly than the other, resulting in different durations of action and exposure levels. researchgate.net

Studies on the metabolism of hexabromocyclododecanes (HBCDs), while not azepanes, illustrate this principle of stereoselective metabolism by human liver microsomes. The clearance rates for (-)α- and (-)β-HBCD stereoisomers were found to be significantly lower than their corresponding (+) enantiomers, leading to an enrichment of the (-) forms in the body. nih.gov This concept is broadly applicable across chiral xenobiotics, including therapeutic agents based on the azepane scaffold. For chiral drugs, one enantiomer might undergo rapid metabolism while the other is more stable, or they may produce different metabolites entirely, which themselves could have unique biological activities or toxicities. researchgate.net

Furthermore, investigations into other classes of bioactive compounds reinforce the importance of stereochemistry. In a study of tetrasubstituted 2,5-diketopiperazines, the stereochemical configuration was shown to dictate the formation of stable amphiphilic structures in solution, which directly correlated with their antimicrobial activity. nih.gov Similarly, research on nature-inspired compounds like 3-Br-acivicin isomers demonstrated that only the isomers with a specific (5S, αS) configuration showed significant antiplasmodial activity, suggesting that stereoselective uptake mechanisms are at play. mdpi.comnih.gov

These examples from related fields and analogous structures underscore a universal principle in medicinal chemistry: for any chiral compound within the azepane class, a thorough evaluation of the individual stereoisomers is crucial. Such studies are essential to identify the most potent and safest enantiomer for development as a therapeutic agent and to fully characterize its pharmacokinetic and pharmacodynamic profile. numberanalytics.comijpsr.com

Structure Activity Relationship Sar Studies of N Substituted Azepanes

Correlation of Structural Modifications with Biological Responses

The biological profile of azepane derivatives is highly dependent on the nature and position of substituents on both the nitrogen atom and the carbocyclic ring. SAR studies aim to correlate these structural modifications with the observed biological responses.

The N-substituent plays a pivotal role in determining the activity of azepane-based compounds. For instance, in the context of analgesic compounds, replacing a piperidine (B6355638) ring with an azepane ring generally reduces potency; however, the nature of the N-substituent is critical. N-phenethyl substituted azepanes were found to be the most active in this class, although still less potent than their piperidine counterparts. vulcanchem.com Similarly, for certain dibenz[c,e]azepine derivatives, N-alkyl substituents (e.g., N-butyl) confer dual anti-inflammatory and analgesic effects.

Modifications to the azepane ring itself also significantly impact biological activity. The introduction of substituents can constrain the ring's conformational flexibility, which can be advantageous for effective drug design. lifechemicals.com In the development of protein kinase B (PKB-α) inhibitors derived from the natural product (-)-balanol, which contains an azepane ring, the stereochemistry and substitution pattern are crucial. An initial lead compound with an ester linkage was found to be unstable in plasma. Replacing the ester with a more stable amide or ether linkage, along with maintaining the correct stereochemistry at positions 3 and 4 of the azepane ring, led to compounds with high, nanomolar-range inhibitory activity and improved plasma stability. vulcanchem.comnih.gov

The table below summarizes key SAR findings for various N-substituted azepane series.

| Azepane Scaffold/Series | Structural Modification | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Analgesic Azepanes | Ring expansion from piperidine to azepane; variation of N-substituent | Analgesic Activity | N-phenethyl substituent showed the highest activity among azepane analogs, though potency was lower than piperidine equivalents. | vulcanchem.com |

| Dibenz[c,e]azepine Derivatives | N-alkylation (e.g., N-butyl) | Anti-inflammatory & Analgesic | N-alkyl derivatives demonstrated dual activity, linked to inhibition of prostaglandin (B15479496) synthetase. | |

| (-)-Balanol Analogs | Replacement of ester linkage with amide or ether; stereochemistry at C3/C4 | Protein Kinase B (PKB-α) Inhibition | (3R,4R)-N-[4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide showed high potency (IC₅₀ = 4 nM) and plasma stability. | nih.gov |

| Quaternary Substituted Azepines | Introduction of a quaternary center adjacent to the nitrogen | Norepinephrine (B1679862)/Dopamine (B1211576) Uptake Inhibition | The 2,3,4,7-tetrahydro-1H-azepine scaffold was found to be a useful template for dual inhibitors. | nih.gov |

Rational Design and Optimization of Azepane Scaffolds for Specific Activities

Rational design leverages structural information from both the target and the ligand to create optimized molecules. unife.it The azepane scaffold has been successfully employed in such strategies due to its conformational flexibility and its ability to act as a mimetic of other chemical moieties. lifechemicals.comucsd.edu

A notable example is the design of novel antibiotics targeting the bacterial ribosome. ucsd.edunih.gov Natural aminoglycoside antibiotics rely on a 2-deoxystreptamine (B1221613) (2-DOS) scaffold for binding to ribosomal RNA (rRNA). ucsd.edunih.gov Using the three-dimensional structure of the aminoglycoside paromomycin (B158545) complexed with its RNA target, researchers designed azepane-monoglycosides where the azepane ring serves as a structural mimic of the 2-DOS core. ucsd.edu This design aimed to replicate the spatial arrangement of crucial amino groups required for target recognition. The resulting azepane-glycosides demonstrated low micromolar binding to the target RNA and inhibited bacterial growth, including in aminoglycoside-resistant strains. ucsd.edunih.gov

In the field of oncology, structure-based optimization has been applied to develop azepane derivatives as potent protein kinase inhibitors. vulcanchem.comnih.gov Starting from a plasma-unstable, balanol-derived lead compound, molecular modeling based on a crystal structure of the inhibitor bound to a related kinase (PKA) guided the optimization process. nih.gov This led to the replacement of the labile ester group with a stable amide moiety. Co-crystallization of the new, optimized compounds with the kinase target confirmed the binding modes and rationalized the high activity, demonstrating how understanding protein-ligand interactions can guide the design of derivatives with improved pharmacological properties. nih.gov

The table below presents examples of rationally designed azepane-based compounds.

| Designed Compound Class | Design Strategy | Target | Result | Reference |

|---|---|---|---|---|

| Azepane-glycosides | Scaffold hopping; azepane as a 2-deoxystreptamine (2-DOS) mimetic | Bacterial Ribosomal RNA | Created novel antibiotics with low micromolar activity against bacteria, including resistant strains. | ucsd.edunih.gov |

| Azepane-based PKB Inhibitors | Structure-based optimization of a natural product-derived lead | Protein Kinase B (PKB-α) | Developed a potent, plasma-stable inhibitor (IC₅₀ = 4 nM) by replacing a labile ester with an amide. | nih.gov |

| Quinazolinone-Azepine Hybrids | Molecular hybridization of known active pharmacophores | Anticancer & Antimicrobial | Synthesized novel diazepine (B8756704) and oxazepine derivatives with potential biological activity. | researchgate.net |

| Fluorinated Benzazepines | Incorporate fluorine to modulate physicochemical and biological properties | General Drug Discovery | Developed a new synthetic route to access novel fluorine-containing benzazepine derivatives for pharmaceutical research. | ugent.be |

Pharmacophore Modeling and Ligand Design Principles for Azepane Derivatives

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This approach is valuable in ligand design and virtual screening to discover new bioactive compounds.

For ligands targeting sigma (σ) receptors, a common pharmacophore model includes a central basic amine flanked by hydrophobic domains. acs.org Studies on dual-acting histamine (B1213489) H₃ and σ₁ receptor antagonists revealed that compounds featuring a piperidine or azepane ring fit this model well. For an azepane derivative acting on sigma receptors, the model identified the basic azepane nitrogen as a key positive ionizable feature, with the aliphatic part of the ring and another part of the molecule occupying two distinct hydrophobic regions. rsc.org

This highlights a key principle in designing ligands for multiple targets: the merging of pharmacophores. The structural elements required for H₃ receptor and σ₁ receptor activity share common features, such as a basic moiety connected via a linker to other regions. acs.org The flexible azepane ring can effectively position these features in the required spatial orientation to interact with both targets.

In the design of inhibitors for carbonic anhydrase IX (CAIX), a cancer-related target, a pharmacophore model was developed based on the receptor's active site. This model consisted of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic moieties. Virtual screening of chemical databases using this pharmacophore led to the identification of novel hits, including some containing azepane or quinazoline (B50416) scaffolds, which are known to have anti-proliferative activity. This demonstrates how pharmacophore models can guide the discovery of new chemical entities for a specific target, with the azepane ring serving as a suitable scaffold to arrange the necessary interacting groups.

Academic Research Applications of Azepane Derivatives

Applications in Medicinal Chemistry Research Programs

Polyhydroxylated azepane derivatives, also known as aza-sugars, are a prominent class of glycosidase inhibitors. psu.edu These compounds mimic the structure of natural monosaccharides and can interact with the active site of glycosidase enzymes. psu.edu Their inhibitory activity makes them valuable tools for studying carbohydrate metabolism and potential therapeutic agents for diseases such as diabetes, viral infections, and cancer. acs.orgrsc.org

For instance, certain tetrahydroxyazepanes have shown specific inhibition of β-N-acetylglucosaminidase, β-glucosidase, and α-fucosidase with Ki values in the micromolar range. nih.gov The introduction of a hydroxymethyl group to the azepane ring, creating a higher homologue of nojirimycin, has led to potent and selective inhibitors of α-galactosidase. psu.edu

| Compound | Target Enzyme | Activity (IC₅₀/Ki) |

| L-ido-azepane derivative (41b) | Yeast α-glucosidase | IC₅₀ = 138 µM mdpi.com |

| D-manno-azepane derivative (27b) | Almond β-glucosidase | IC₅₀ = 184 µM mdpi.com |

| (2R,3R,4R,5S,6S)-2-hydroxymethyl-3,4,5,6-tetrahydroxy-azepane (9) | Green coffee bean α-galactosidase | Ki = 2.2 µM psu.edu |

Beyond glycosidases, azepane derivatives have been investigated as inhibitors of various other enzymes. For example, some derivatives have been shown to inhibit HIV/FIV proteases. nih.gov Triterpenic azepanes have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.net Furthermore, certain azepane derivatives have demonstrated inhibitory activity against carbonic anhydrase IX (CAIX), a target in cancer therapy. researcher.life

The azepane nucleus is present in various compounds synthesized and evaluated for their antimicrobial properties. nepjol.info Studies have demonstrated that certain azepine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MIC) as low as 4 µg/mL. For example, pyridobenzazepine derivatives have shown better antibacterial and antifungal activity compared to their dipyridoazepine analogs. doaj.orgshd.org.rs One such derivative displayed potent activity against tested bacteria with MIC values ranging from 39-78 μg/mL. shd.org.rs Other research has highlighted azepine derivatives with promising antifungal activity. shd.org.rs Additionally, azepanobetulin and its derivatives have been investigated for their antimycobacterial activity, showing efficacy against Mycobacterium tuberculosis strains. nih.gov

| Compound/Derivative Class | Organism(s) | Activity (MIC) |

| Pyridobenzazepine derivative 8 | Various bacteria | 39-78 µg/mL shd.org.rs |

| Pyridobenzazepine derivative 12 | Candida albicans, Saccharomyces cerevisiae | 156-313 µg/mL shd.org.rs |

| Azepine derivative A | Staphylococcus aureus | 16 μg/mL |

| Azepine derivative B | Escherichia coli | 32 μg/mL |

Azepane derivatives have emerged as a promising class of compounds in anticancer research. nih.govnih.gov Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in cancer progression. For example, some pyrrolo[1,2-a]azepine derivatives have shown potent cytotoxicity against liver, breast, and colon cancer cell lines, with IC₅₀ values in the nanomolar range. nih.govresearchgate.net These compounds have been suggested to act as inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov Other azepane derivatives have been designed as inhibitors of carbonic anhydrase IX (CAIX), which is overexpressed in many tumors. researcher.life Additionally, some azepine-containing compounds are known to exhibit cytotoxic activity by binding to the minor groove of DNA. nih.gov

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀) |

| Pyrrolo[1,2-a]azepine derivative 3 | HepG2 (Liver) | 4 nM nih.gov |

| Pyrrolo[1,2-a]azepine derivative 6 | HepG2 (Liver) | 1.6 nM nih.gov |

| Pyrrolo[1,2-a]azepine derivative 5b | MCF7 (Breast) | 10.7 nM nih.gov |

| Pyrrolo[1,2-a]azepine derivative 6 | HCT116 (Colon) | 21.1 nM nih.gov |

| 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) 26 | Carbonic Anhydrase IX | 19 nM researcher.life |

The azepane scaffold is a key feature in many centrally acting agents. tandfonline.com Derivatives have been explored for their potential in treating a range of neurological and psychiatric disorders. For instance, a chiral bicyclic azepane was identified as a potent inhibitor of monoamine transporters, particularly the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), with IC₅₀ values under 100 nM. acs.org This compound also showed inhibitory activity at the sigma-1 receptor (σ-1R). acs.org The modulation of these targets suggests potential applications in treating neuropsychiatric disorders. acs.org Furthermore, various azepine derivatives have been investigated for their anticonvulsant and anxiolytic activities. researchgate.net

Azepine derivatives have been a focus of anti-inflammatory drug discovery. nih.govnih.govresearchgate.net Several series of these compounds have demonstrated potent anti-inflammatory activity in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac (B195802) sodium. nih.govmdpi.com The mechanism of action for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. researchgate.netmdpi.com For example, fused triazole-azepine hybrids have shown promising anti-exudative effects, with some compounds being more potent than diclofenac sodium in the carrageenan-induced paw edema model. mdpi.com

Antiviral Research

The azepane scaffold is a recognized structural motif in the design of novel antiviral agents. Researchers have incorporated this ring system into various molecular frameworks to explore and identify new compounds with potential therapeutic efficacy against a range of viral pathogens. These investigations span from plant viruses to human DNA and RNA viruses.

Detailed research has shown that azepane derivatives possess promising antiviral properties. For instance, a series of novel tryptophan derivatives containing an azepine moiety demonstrated significant bioactivity against the Tobacco Mosaic Virus (TMV). researchgate.net In these studies, specific compounds exhibited higher inactivation, curative, and protection activities compared to the commercial antiviral agent ribavirin. researchgate.net One derivative, compound 6y, showed activity comparable to ningnanmycin, another established antiviral agent. researchgate.net

In the context of human viruses, computational studies have identified azepine derivatives as potential inhibitors of the H1N1 influenza virus. nih.gov Through molecular docking simulations, several azepine derivatives were found to have promising binding energies to the virus's neuraminidase enzyme, suggesting they could be effective inhibitors. nih.gov Furthermore, semisynthetic triterpenoids featuring an A-ring azepano-fragment have been evaluated against DNA viruses. acs.orgresearchgate.net Specific compounds, namely azepanobetulin, azepanouvaol, and azepano-glycyrrhetol, displayed high potency against human cytomegalovirus (HCMV), a member of the herpesvirus family. acs.orgresearchgate.net The antiviral effects of benzodiazepines and benzothiazepines, which are related structures, have also been investigated against HIV and hepatitis viruses. nih.gov

Table 1: Selected Azepane Derivatives in Antiviral Research

| Compound Class/Derivative | Target Virus | Key Research Finding | Reference(s) |

|---|---|---|---|

| Tryptophan-Azepine Hybrids | Tobacco Mosaic Virus (TMV) | Compounds 5c, 6a, 6h, 6t, 6v, and 6y showed higher in vivo activity than ribavirin. | , researchgate.net |

| Azepane Derivatives (Computational) | H1N1 Influenza A | Compounds MA4, MA7, MA8, MA10, MA11, and MA12 identified as potential neuraminidase inhibitors via molecular docking. | nih.gov |

| A-Azepano-Triterpenoids | Human Cytomegalovirus (HCMV) | Azepanobetulin, azepanouvaol, and azepano-glycyrrhetol showed high potency with EC50 values of 0.15, 0.11, and 0.11 µM, respectively. | researchgate.net, acs.org |

| Dibenzothiazepinethione Derivatives | Varicella-Zoster, Hepatitis B, HIV-1 | Derivatives reported to have antiviral activities against these viruses. | nih.gov |

Contributions to Materials Science and Related Fields

Development of Multi-Stimuli Responsive Luminescent Materials

The azepane moiety has been successfully incorporated into advanced materials, leading to the development of multi-stimuli responsive luminescent compounds. These materials can alter their fluorescence properties in response to external triggers such as solvents, viscosity, mechanical force (mechanochromism), and pH changes (halochromism). nih.govresearchgate.netrsc.org

A notable study focused on a series of 4-azepane-substituted β-diketone (bdk) ligands and their corresponding difluoroboron (BF2) complexes. nih.govresearchgate.netrsc.org These compounds were found to exhibit a range of responsive behaviors. The azepane substituent acts as an intramolecular rotating group; restricting this rotation leads to aggregation-induced emission (AIE), a phenomenon where the material becomes more emissive in an aggregated state. nih.gov

The boron complexes, in particular, demonstrated typical AIE properties, with enhanced emission upon aggregation. nih.gov In contrast, the uncomplexed β-diketone ligands showed aggregation-caused quenching. nih.gov The study also investigated solid-state emission properties. The bromo-substituted ligand, L-Br, displayed a red-shifted emission when its thin film was smeared, a clear example of mechanochromic luminescence. nih.govrsc.org This change is attributed to a transition from a crystalline to an amorphous state upon the application of mechanical force. rsc.org

Furthermore, all the synthesized azepane-containing compounds showed significant halochromism. rsc.org When exposed to trifluoroacetic acid (TFA) vapor, they exhibited large blue-shifts (hypsochromic shifts) in their emission. This process was reversible, with the original fluorescence restored upon exposure to triethylamine (B128534) (TEA) vapor, demonstrating their potential as reusable pH sensors. rsc.org

Table 2: Responsive Properties of Azepane-Substituted Luminescent Materials

| Property | Stimulus | Observed Effect | Potential Application | Reference(s) |

|---|---|---|---|---|

| Solvatochromism | Solvent Polarity | Red-shifted emission in more polar solvents. | Environmental sensing | rsc.org |

| Viscochromism | Medium Viscosity | Increased fluorescence intensity in more viscous media. | Probes for local viscosity | rsc.org |

| Aggregation-Induced Emission (AIE) | Aggregation (in THF/water) | Boron complexes showed enhanced emission upon aggregation. | Biosensors, imaging agents | nih.gov, rsc.org |

| Mechanochromic Luminescence (ML) | Mechanical Smearing | Red-shifted emission for the L-Br ligand in the solid state. | Mechanical sensors, security inks | nih.gov, rsc.org |

| Halochromism | Acid/Base Vapors (TFA/TEA) | Reversible, large hypsochromic shifts in emission upon exposure to acid. | pH sensors, switchable materials | rsc.org |

Utility as Versatile Synthons and Building Blocks in Organic Synthesis

The azepane ring is a valuable synthon, or building block, in organic chemistry, prized for its role in the construction of more complex molecules, particularly naturally occurring alkaloids and other nitrogen-containing heterocycles. Its seven-membered structure is a key feature in numerous bioactive natural products. rsc.org

Precursors for Complex Alkaloid Structures and Other Nitrogen Heterocycles

The synthesis of functionalized nitrogen heterocycles is fundamental to drug discovery and development. nih.gov While five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638) are common in medicinal chemistry, the seven-membered azepane ring represents a less explored but highly significant area of chemical space. nih.gov Tetrahydro-1H-azepine substructures are present in a variety of important natural product families, including the vinca (B1221190) and ergot alkaloids. rsc.org

Synthetic chemists have developed numerous strategies to construct the azepane core and utilize it in total synthesis. For example, the azepane framework is a key component in the synthesis of akuammiline (B1256633) alkaloids such as picrinine. acs.org One synthetic route to the core structure of the naturally occurring alkaloid lennoxamine (B1248200) involves the construction of a dihydro-azepino[2,1-a]isoindol-5-one, demonstrating the utility of azepine synthons. acs.org

Modern synthetic methods continue to expand the accessibility and utility of azepane derivatives. A recently reported strategy enables the preparation of complex azepanes from simple nitroarenes via a photochemical dearomative ring expansion, transforming a six-membered benzene (B151609) ring into a seven-membered azepane system in two steps. nih.gov Other methods, such as the silyl-aza-Prins cyclization, provide routes to trans-azepanes with high diastereoselectivity. researchgate.net These advances underscore the importance of the azepane ring as a versatile building block for accessing novel and complex chemical architectures, including analogues of existing drugs and new classes of bioactive compounds. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Undecylazepane |

| Ribavirin |

| Ningnanmycin |

| Azepanobetulin |

| Azepanouvaol |

| Azepano-glycyrrhetol |

| β-diketone |

| Difluoroboron |

| Trifluoroacetic acid |

| Triethylamine |

| Picrinine |

| Lennoxamine |

| Pyrrolidine |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Undecylazepane, and how can they be experimentally determined?

- Methodological Answer : Begin with standard characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) for melting point determination. Reference spectral databases (e.g., SciFinder, PubChem) to validate findings. For hydrophobicity, calculate the octanol-water partition coefficient (logP) experimentally via shake-flask methods or computationally using tools like ChemAxon .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst) using design of experiments (DoE) principles. Document all steps in detail, including purification methods (e.g., column chromatography, recrystallization). Validate reproducibility by repeating the synthesis in triplicate and comparing yields/purity. Adhere to reporting standards for experimental procedures, as outlined in journals like the Beilstein Journal of Organic Chemistry .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Conduct a risk assessment using Safety Data Sheets (SDS) for analogous compounds (e.g., undecane derivatives). Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Implement NIOSH-approved respiratory protection if aerosolization is possible. Establish emergency procedures for spills or exposure, referencing OSHA 1910.134 guidelines .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity be resolved?

- Methodological Answer : Perform meta-analyses of existing studies to identify variables (e.g., assay type, concentration ranges). Replicate experiments under controlled conditions, ensuring standardized cell lines/buffers. Use statistical tools (e.g., ANOVA, Tukey’s HSD) to assess significance. Publish negative results to mitigate publication bias .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

- Methodological Answer : Combine in vitro (e.g., enzyme inhibition assays) and in silico approaches (molecular docking with AutoDock Vina). Validate findings using CRISPR-Cas9 knockouts or siRNA silencing of target pathways. Employ kinetic studies to determine binding constants (Kd) and inhibition modes (competitive/non-competitive) .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer : Re-evaluate computational parameters (e.g., basis sets in DFT calculations, solvation models). Cross-validate with alternative software (Gaussian, ORCA). Experimentally probe reactive intermediates using techniques like electron paramagnetic resonance (EPR) or time-resolved spectroscopy. Document all assumptions and boundary conditions in computational models .

Methodological Best Practices

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example:

- Population: Enzyme systems impacted by this compound.

- Intervention: Dose-dependent inhibition assays.

- Comparison: Baseline activity without inhibitor.

- Outcome: IC50 values and mode of inhibition .

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

- Answer : Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) for real-time data logging. Share raw data and code repositories (e.g., GitHub, Zenodo). Adhere to COPE guidelines for ethical reporting and cite primary literature over reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.